

4-[2-(Dimethylamino)ethyl]aniline chemical structure and IUPAC name

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Compound of Interest

Compound Name: 4-[2-(Dimethylamino)ethyl]aniline

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An In-Depth Technical Guide to **4-[2-(Dimethylamino)ethyl]aniline**: Structure, Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of **4-[2-(Dimethylamino)ethyl]aniline**, a versatile bifunctional organic compound of significant interest to researchers and industry professionals. Possessing both a primary aromatic amine and a tertiary aliphatic amine, this molecule serves as a crucial building block and intermediate in a wide array of applications. This document details its chemical identity, physicochemical properties, principal synthetic routes, and key areas of application, with a particular focus on its role in the development of pharmaceuticals, advanced polymers, and high-performance dyes. By synthesizing data from established chemical literature and supplier specifications, this guide aims to be an authoritative resource for professionals in drug development, materials science, and synthetic chemistry.

Chemical Identity and Core Properties

4-[2-(Dimethylamino)ethyl]aniline is an organic compound characterized by an aniline core substituted at the para position with a dimethylaminoethyl group. This unique structure confers a dual reactivity profile, making it a valuable intermediate in multi-step organic synthesis.

Nomenclature and Chemical Identifiers

The compound is recognized by several names and registry numbers across chemical databases, which are summarized below for clarity and cross-referencing.

Identifier	Value
IUPAC Name	4-[2-(dimethylamino)ethyl]aniline[1][2]
Synonyms	4-(2-Dimethylamino-ethyl)aniline, N,N-Dimethyl-4-(2-aminoethyl)aniline[3][4]
CAS Number	5636-52-2[3][5][6]
Molecular Formula	C ₁₀ H ₁₆ N ₂ [3][5][6]
Molecular Weight	164.25 g/mol [3][6]
PubChem CID	14939861[3]
MDL Number	MFCD04114509[3][6]

Chemical Structure

The structure consists of a central benzene ring with two functional groups located in a 1,4- (para) substitution pattern: a primary amine (-NH₂) and a 2-(dimethylamino)ethyl [-CH₂CH₂N(CH₃)₂] chain.

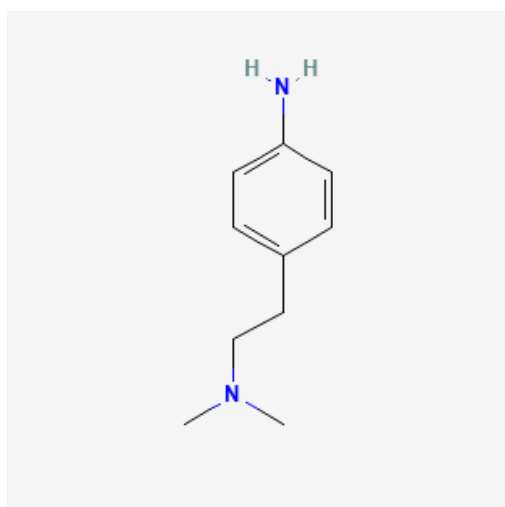


Figure 1: 2D Chemical Structure of **4-[2-(Dimethylamino)ethyl]aniline**.

Physicochemical Properties

The physical and chemical properties of this compound are critical for its handling, storage, and application in various synthetic protocols.

Property	Value	Source
Appearance	White solid	[3]
Solubility	Freely soluble in polar organic solvents (methanol, ethanol, acetone, DMSO); moderately soluble in water.[4]	[4]
Storage Conditions	0-8 °C for long-term stability.[3]	[3]
Reactivity Profile	Reacts with strong acids and oxidizing agents.[4]	[4]

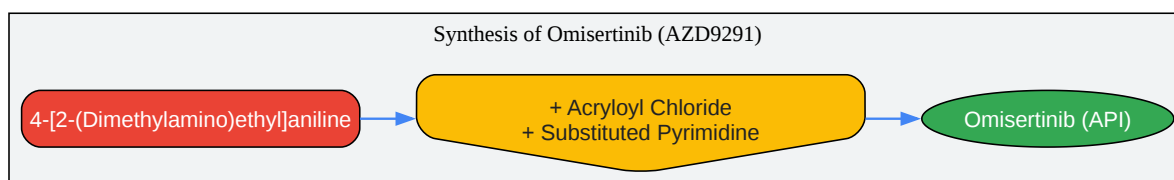
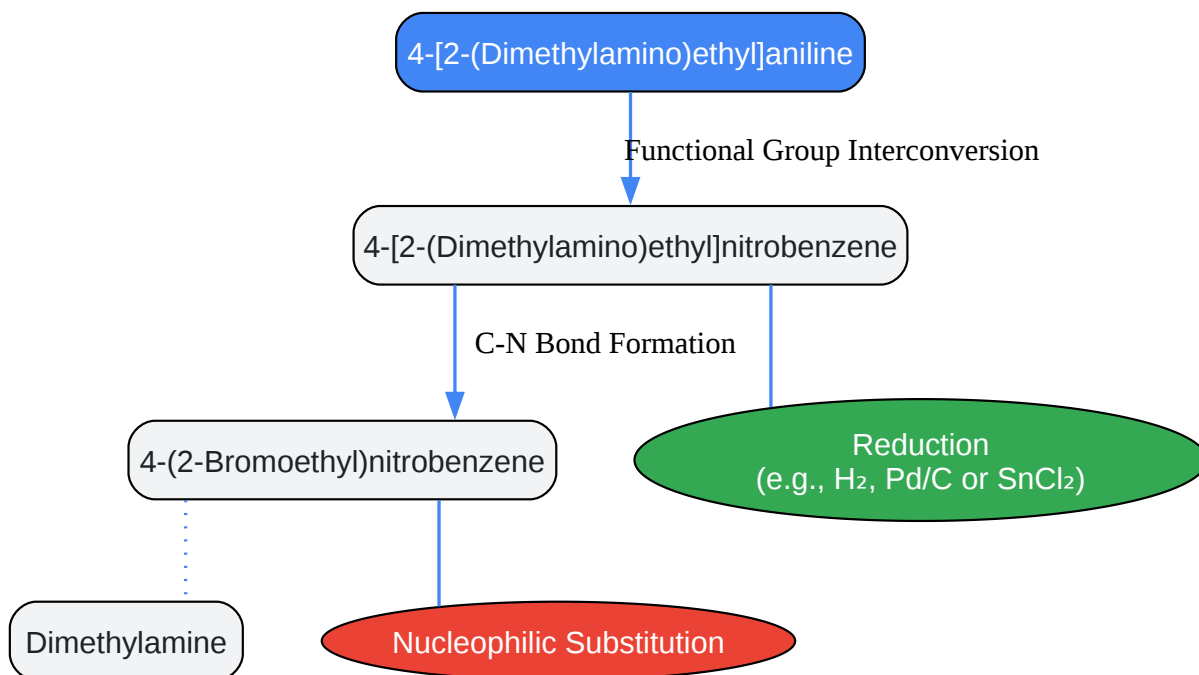
The molecule's amphiphilic character, stemming from its hydrophobic aromatic ring and hydrophilic amine functionalities, governs its solubility profile.[4]

Synthesis and Chemical Reactivity

The synthesis of **4-[2-(Dimethylamino)ethyl]aniline** is not commonly detailed in introductory literature but can be achieved through established organic chemistry transformations. Its reactivity is dominated by the nucleophilic character of its two distinct amine groups.

Retrosynthetic Analysis and Synthetic Strategy

A logical synthetic approach involves the construction of the C-C and C-N bonds on the aromatic ring, followed by the manipulation of functional groups. A plausible pathway starts from a commercially available para-substituted nitrobenzene derivative, which is subsequently reduced to the target aniline.



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